molecular formula C17H22O2 B12615219 4-Benzylidenedec-5-enoic acid CAS No. 919283-88-8

4-Benzylidenedec-5-enoic acid

Cat. No.: B12615219
CAS No.: 919283-88-8
M. Wt: 258.35 g/mol
InChI Key: CIRQHARUKHIRLL-UHFFFAOYSA-N
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Description

4-Benzylidenedec-5-enoic acid is an organic compound with the molecular formula C17H22O2. It is characterized by a benzylidene group attached to a decenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidenedec-5-enoic acid typically involves the condensation of benzaldehyde with decenoic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the benzylidene linkage .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidenedec-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzylidenedec-5-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzylidenedec-5-enoic acid involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its longer carbon chain and the presence of both a benzylidene group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

919283-88-8

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4-benzylidenedec-5-enoic acid

InChI

InChI=1S/C17H22O2/c1-2-3-4-6-11-16(12-13-17(18)19)14-15-9-7-5-8-10-15/h5-11,14H,2-4,12-13H2,1H3,(H,18,19)

InChI Key

CIRQHARUKHIRLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CC1=CC=CC=C1)CCC(=O)O

Origin of Product

United States

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